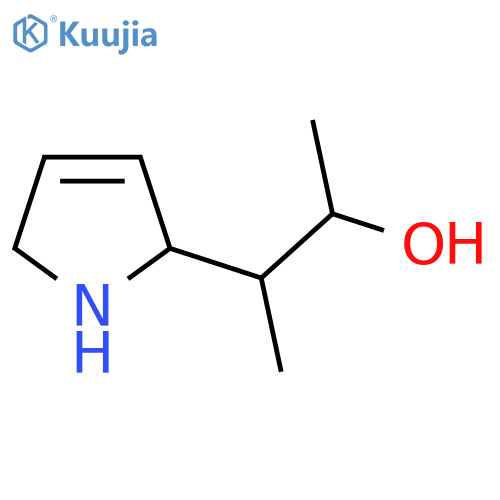Cas no 2171907-67-6 (3-(2,5-dihydro-1H-pyrrol-2-yl)butan-2-ol)

2171907-67-6 structure
商品名:3-(2,5-dihydro-1H-pyrrol-2-yl)butan-2-ol
3-(2,5-dihydro-1H-pyrrol-2-yl)butan-2-ol 化学的及び物理的性質
名前と識別子
-
- 3-(2,5-dihydro-1H-pyrrol-2-yl)butan-2-ol
- EN300-1625006
- 2171907-67-6
-
- インチ: 1S/C8H15NO/c1-6(7(2)10)8-4-3-5-9-8/h3-4,6-10H,5H2,1-2H3
- InChIKey: LFIHXRKAMFAJEZ-UHFFFAOYSA-N
- ほほえんだ: OC(C)C(C)C1C=CCN1
計算された属性
- せいみつぶんしりょう: 141.115364102g/mol
- どういたいしつりょう: 141.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 133
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 32.3Ų
3-(2,5-dihydro-1H-pyrrol-2-yl)butan-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1625006-0.05g |
3-(2,5-dihydro-1H-pyrrol-2-yl)butan-2-ol |
2171907-67-6 | 0.05g |
$1188.0 | 2023-06-04 | ||
| Enamine | EN300-1625006-2.5g |
3-(2,5-dihydro-1H-pyrrol-2-yl)butan-2-ol |
2171907-67-6 | 2.5g |
$2771.0 | 2023-06-04 | ||
| Enamine | EN300-1625006-10.0g |
3-(2,5-dihydro-1H-pyrrol-2-yl)butan-2-ol |
2171907-67-6 | 10g |
$6082.0 | 2023-06-04 | ||
| Enamine | EN300-1625006-1.0g |
3-(2,5-dihydro-1H-pyrrol-2-yl)butan-2-ol |
2171907-67-6 | 1g |
$1414.0 | 2023-06-04 | ||
| Enamine | EN300-1625006-2500mg |
3-(2,5-dihydro-1H-pyrrol-2-yl)butan-2-ol |
2171907-67-6 | 2500mg |
$1931.0 | 2023-09-22 | ||
| Enamine | EN300-1625006-0.25g |
3-(2,5-dihydro-1H-pyrrol-2-yl)butan-2-ol |
2171907-67-6 | 0.25g |
$1300.0 | 2023-06-04 | ||
| Enamine | EN300-1625006-5.0g |
3-(2,5-dihydro-1H-pyrrol-2-yl)butan-2-ol |
2171907-67-6 | 5g |
$4102.0 | 2023-06-04 | ||
| Enamine | EN300-1625006-0.5g |
3-(2,5-dihydro-1H-pyrrol-2-yl)butan-2-ol |
2171907-67-6 | 0.5g |
$1357.0 | 2023-06-04 | ||
| Enamine | EN300-1625006-50mg |
3-(2,5-dihydro-1H-pyrrol-2-yl)butan-2-ol |
2171907-67-6 | 50mg |
$827.0 | 2023-09-22 | ||
| Enamine | EN300-1625006-500mg |
3-(2,5-dihydro-1H-pyrrol-2-yl)butan-2-ol |
2171907-67-6 | 500mg |
$946.0 | 2023-09-22 |
3-(2,5-dihydro-1H-pyrrol-2-yl)butan-2-ol 関連文献
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
-
Yang Sun,Li Xu,Zhilei Yin,Xinyu Song J. Mater. Chem. A, 2013,1, 12361-12370
-
Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137
-
Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398
2171907-67-6 (3-(2,5-dihydro-1H-pyrrol-2-yl)butan-2-ol) 関連製品
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 68551-17-7(Isoalkanes, C10-13)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
